molecular formula C8H12ClN3 B1295754 5-(TERT-BUTYL)-6-CHLOROPYRIDAZIN-3-AMINE CAS No. 102999-49-5

5-(TERT-BUTYL)-6-CHLOROPYRIDAZIN-3-AMINE

Cat. No.: B1295754
CAS No.: 102999-49-5
M. Wt: 185.65 g/mol
InChI Key: UIVYORZQSCCOCJ-UHFFFAOYSA-N
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Description

5-(TERT-BUTYL)-6-CHLOROPYRIDAZIN-3-AMINE: is a heterocyclic compound featuring a pyridazine ring substituted with a tert-butyl group at the 5-position and a chlorine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(TERT-BUTYL)-6-CHLOROPYRIDAZIN-3-AMINE typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

    Chlorination: The chlorine atom can be introduced through electrophilic chlorination using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

5-(TERT-BUTYL)-6-CHLOROPYRIDAZIN-3-AMINE: undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom

Properties

IUPAC Name

5-tert-butyl-6-chloropyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-8(2,3)5-4-6(10)11-12-7(5)9/h4H,1-3H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVYORZQSCCOCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073760
Record name 3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102999-49-5
Record name 3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102999495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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